5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid 5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18161401
InChI: InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H13FO4
Molecular Weight: 240.23 g/mol

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid

CAS No.:

Cat. No.: VC18161401

Molecular Formula: C12H13FO4

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid -

Specification

Molecular Formula C12H13FO4
Molecular Weight 240.23 g/mol
IUPAC Name 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Standard InChI InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)7-4-5-9(13)8(6-7)10(14)15/h4-6H,1-3H3,(H,14,15)
Standard InChI Key AFXFHBBAIQDVNT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O

Introduction

Key Findings

5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group. With the molecular formula C12H13FO4\text{C}_{12}\text{H}_{13}\text{FO}_{4}, it serves as a critical intermediate in pharmaceutical synthesis, notably in the production of poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib . Its structural uniqueness enables participation in diverse chemical reactions, making it valuable in medicinal chemistry and industrial applications.

Structural and Chemical Properties

Molecular Characteristics

The compound consists of a fluorine-substituted benzene ring, a carboxylic acid group at position 2, and a Boc-protected amino group at position 5. Key properties include:

PropertyValueSource
Molecular FormulaC12H13FO4\text{C}_{12}\text{H}_{13}\text{FO}_{4}
Molecular Weight240.23 g/mol
IUPAC Name2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O\text{CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(=O)O}
SolubilitySoluble in organic solvents (e.g., DCM, THF)

The Boc group enhances stability during synthetic processes, while the fluorine atom influences electronic properties and reactivity.

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum shows distinct peaks for the tert-butyl group (δ 1.4 ppm), aromatic protons (δ 7.2–8.1 ppm), and carboxylic acid (δ 12–13 ppm).

  • IR: Stretching vibrations at 1700–1750 cm1^{-1} (C=O of Boc and carboxylic acid) and 1250 cm1^{-1} (C-F).

Synthesis and Industrial Production

Stepwise Synthesis

The synthesis involves three primary steps :

  • Protection of the Amino Group:

    • React 2-amino-5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM).

    • Reaction:

      2-Amino-5-FBA + Boc2OBase5-Boc-2-FBA\text{2-Amino-5-FBA + Boc}_2\text{O} \xrightarrow{\text{Base}} \text{5-Boc-2-FBA}
    • Yield: 85–90% .

  • Fluorination:

    • Introduce fluorine using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

  • Purification:

    • Recrystallization or column chromatography achieves >98% purity.

Industrial Scalability

Patent WO2018038680A1 highlights its use in olaparib synthesis via Route B, emphasizing improved yields (75–80%) and reduced toxicity compared to traditional methods . Key advancements include:

  • Biphasic Reaction Systems: Minimize side reactions .

  • Efficient Isolation: Crystallization in acetone yields high-purity intermediates .

Applications in Pharmaceutical Chemistry

Role in Olaparib Synthesis

Olaparib, a PARP inhibitor for ovarian cancer, relies on 5-[(tert-butoxy)carbonyl]-2-fluorobenzoic acid as a precursor . The synthesis involves:

  • Coupling with Piperazine: React with 1-(tert-butoxycarbonyl)piperazine to form tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Compound C) .

  • Deprotection and Cyclopropanation: Acidic removal of Boc followed by reaction with cyclopropanecarbonyl chloride yields olaparib .

Other Therapeutic Derivatives

  • Antiviral Agents: Derivatives show activity against coronaviruses by inhibiting 3CL proteases .

  • HDAC Inhibitors: Fluorinated analogs exhibit enhanced cytotoxicity in cancer cell lines.

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesApplications
Boc-2-amino-5-fluorobenzoic acidAmino group at position 2Peptide synthesis
3-(tert-Butoxy)-5-fluorobenzoic acidBoc group at position 3Agrochemical intermediates
2-Amino-5-fluorobenzoic acidUnprotected amino groupGenetic studies

Reactivity and Stability

  • Boc Group Stability: Resists hydrolysis under basic conditions but cleaved by acids (e.g., TFA).

  • Fluorine Effects: Enhances metabolic stability and binding affinity in drug candidates .

Industrial and Environmental Considerations

Environmental Impact

  • Biodegradability: Slow degradation in water (half-life >60 days).

  • Waste Management: Incineration recommended for disposal.

Future Directions

  • Green Chemistry: Developing solvent-free fluorination methods to reduce waste .

  • Drug Discovery: Exploring derivatives for neurodegenerative and infectious diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator